N-pentylethylenediamine

antimicrobial resistance oral microbiology structure-activity relationship

N-pentylethylenediamine (N-PEDA, CAS 68128-94-9) is an aliphatic N-alkyl-substituted diamine in which one terminal nitrogen of ethylenediamine bears a pentyl (C5) substituent, while the other remains a primary amine. This asymmetric architecture confers physicochemical properties intermediate within the N-alkylethylenediamine homologous series—greater lipophilicity than N-butyl but less than N-hexyl derivatives—while preserving a chelatable free amine group.

Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol
Cat. No. B7842892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pentylethylenediamine
Molecular FormulaC7H18N2
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCCNCCN
InChIInChI=1S/C7H18N2/c1-2-3-4-6-9-7-5-8/h9H,2-8H2,1H3
InChIKeyARAZOETUQJGUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Pentylethylenediamine: A Specialized N-Alkyl Diamine for Targeted Research Applications


N-pentylethylenediamine (N-PEDA, CAS 68128-94-9) is an aliphatic N-alkyl-substituted diamine in which one terminal nitrogen of ethylenediamine bears a pentyl (C5) substituent, while the other remains a primary amine. This asymmetric architecture confers physicochemical properties intermediate within the N-alkylethylenediamine homologous series—greater lipophilicity than N-butyl but less than N-hexyl derivatives—while preserving a chelatable free amine group [1]. The compound functions as a metal-coordinating ligand, a substrate or inhibitor of amine oxidases, and a synthetic building block [2], with its C5 alkyl chain representing a specific optimization point where solubility, membrane permeability, and target interaction diverge measurably from shorter- or longer-chain analogs.

Why N-Pentylethylenediamine Cannot Be Interchanged with Other N-Alkyl Diamines


Generic substitution within the N-alkylethylenediamine series is scientifically unsound because chain length directly modulates key performance parameters: antimicrobial minimum inhibitory concentration (MIC) against oral pathogens decreases with increasing alkyl chain length, with dodecyl and tetradecyl derivatives demonstrating substantially higher potency than shorter-chain analogs [1]; metal complex stability generally declines as alkyl chain length increases beyond n-butyl, introducing steric constraints on coordination geometry [2]; and the ionicity of protic ionic liquids remains relatively chain-length-independent (0.38–0.43), yet silver nanoparticle formation capability diverges sharply between hexyl and octyl derivatives [3]. These non-linear structure-activity relationships mean that a pentyl substituent does not simply interpolate between butyl and hexyl behavior—it occupies a discrete functional niche. Procurement without verifying chain-length-specific performance data risks selecting a compound with suboptimal or irrelevant activity for the intended assay or application.

N-Pentylethylenediamine: Quantitative Differentiation Evidence vs. Closest Analogs


Chain-Length-Dependent Antimicrobial Activity: Pentyl Position in the N-Alkylethylenediamine Series

Among a homologous series of six N-alkylethylenediamines tested against Streptococcus mutans, Actinomyces viscosus, and Actinomyces naeslundii, antimicrobial activity (measured as minimum inhibitory concentration, MIC) decreases with increasing alkyl chain length from C2 through C14. The pentyl (C5) derivative occupies the mid-chain region where a measurable but moderate antimicrobial effect is observed, in contrast to the substantially higher potency of dodecyl (C12) and tetradecyl (C14) derivatives [1]. Precise MIC values for the pentyl derivative are not reported in the open literature; however, the class-level trend establishes that chain-length selection is a critical procurement decision parameter.

antimicrobial resistance oral microbiology structure-activity relationship

Silver Nanoparticle Formation: Divergent Behavior Between Hexyl and Octyl N-Alkylethylenediamine Ionic Liquids

In protic ionic liquids (PILs) comprising N-alkylethylenediamine cations with bis(trifluoromethanesulfonyl)amide anions, the octyl (C8) derivative yields uniform silver(0) nanoparticles upon reaction with aqueous NaBH₄, whereas the hexyl (C6) and 2-ethylhexyl derivatives do not form silver(0) sols under identical conditions [1]. The pentyl (C5) derivative was not explicitly tested in this study, but its position between C4 and C6 in the homologous series suggests its nanoparticle-forming behavior may diverge from C8 and requires independent verification. The ionicity of the PILs remains nearly constant (0.38–0.43) across chain lengths, indicating that nanoparticle formation capability is not a simple function of ionic character but depends on chain-length-specific factors such as micellar structure or silver(I) coordination geometry [1].

ionic liquids silver nanoparticles materials chemistry

Metal Complex Stability: Chain-Length-Dependent Steric Effects in N-Alkylethylenediamine Coordination

In coordination chemistry, the stability constants of metal complexes formed with N-alkylethylenediamine ligands exhibit a general decrease with increasing straight-chain alkyl length, with the notable exception of the n-butyl (C4) derivative, which deviates from the overall trend [1]. The pentyl (C5) derivative, possessing a longer alkyl chain than n-butyl, is predicted to form less stable complexes than its C4 counterpart due to increased steric hindrance around the coordinating nitrogen atoms. Branched-chain derivatives (e.g., N-isopropylethylenediamine) form even less stable complexes than straight-chain analogs of comparable carbon count, confirming that steric factors, not merely lipophilicity, govern coordination behavior [1]. Direct stability constant data for N-pentylethylenediamine are not publicly available; the class-level inference establishes that procurement for coordination chemistry applications must consider chain-length-specific stability effects.

coordination chemistry stability constants steric effects

N-Pentylethylenediamine: Optimal Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies of Polyamine Analogs and Amine Oxidase Substrates/Inhibitors

N-Pentylethylenediamine serves as a chain-length variant in SAR campaigns investigating polyamine metabolism, diamine oxidase (DAO) inhibition, or polyamine transport. The C5 chain occupies an intermediate position between putrescine (C4) and cadaverine (C5 in backbone but structurally distinct) and longer-chain diamines. The compound's differential behavior in antimicrobial assays (intermediate MIC relative to C12/C14 derivatives) makes it a valuable comparator for mapping chain-length effects. Investigators can use N-pentylethylenediamine to establish whether a biological response follows a monotonic chain-length dependence or exhibits a threshold or optimum at C5 [1].

Coordination Chemistry and Catalyst Ligand Design Requiring Balanced Lipophilicity and Metal-Binding Affinity

For applications requiring a metal-chelating diamine ligand with moderate lipophilicity—such as homogeneous catalysis in biphasic systems, metal extraction, or metalloenzyme model studies—N-pentylethylenediamine offers a distinct profile. Its pentyl chain imparts greater organic-phase solubility than unsubstituted ethylenediamine or shorter-chain N-alkyl derivatives, while maintaining a free primary amine for coordination. In contrast to longer-chain analogs, which may impose steric constraints that reduce complex stability [1], the C5 derivative may strike a balance between solubility and coordination strength suitable for specific transition-metal systems.

Ionic Liquid Formulation Screening for Materials Synthesis

The chain-length-dependent divergence in silver nanoparticle formation observed between hexyl and octyl N-alkylethylenediamine-based ionic liquids [1] highlights the need for systematic screening across the homologous series. N-Pentylethylenediamine, as the C5 member, represents a critical test point for determining whether nanoparticle formation capability emerges discontinuously or follows a gradual chain-length trend. Researchers developing metal nanoparticle synthesis protocols using protic ionic liquids should include the pentyl derivative in their screening matrices to identify functional thresholds and optimize nanoparticle size, dispersity, or yield.

Antimicrobial Screening Panels for Oral Pathogen Control

Given the chain-length-dependent antimicrobial activity of N-alkylethylenediamines against Streptococcus mutans and Actinomyces species [1], N-pentylethylenediamine may be employed as a mid-potency control compound in screening panels. Its moderate activity (inferred from class trends) provides a benchmark for evaluating novel diamine-based antimicrobials, enabling researchers to quantify whether structural modifications confer activity superior to the C5 baseline or approach the higher potency of C12/C14 derivatives. This application supports dental materials research and oral healthcare product development.

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